molecular formula C8H7N3 B183375 Cinnolin-3-amine CAS No. 17372-79-1

Cinnolin-3-amine

Cat. No. B183375
CAS RN: 17372-79-1
M. Wt: 145.16 g/mol
InChI Key: DKJAESIQEOLWNK-UHFFFAOYSA-N
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Description

Cinnolin-3-amine is a compound that contains a cinnoline nucleus, which is a very important bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties . It is a six-membered ring system with two nitrogen atoms .


Molecular Structure Analysis

Cinnolin-3-amine has a molecular formula of C8H7N3 . The structure of the cinnoline ring system, which is present in Cinnolin-3-amine, is a six-membered ring system with two nitrogen atoms .

Scientific Research Applications

Cinnolin-3-amine: A Comprehensive Analysis of Scientific Research Applications

Pharmacology: Cinnolin-3-amine derivatives exhibit a broad spectrum of pharmacological activities. They are known for their antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. Some derivatives are currently under evaluation in clinical trials, highlighting their potential in drug development and therapy .

Medicinal Chemistry: The cinnoline scaffold, particularly 2 H-benzo[h]cinnolin-3-ones and 3 H-benzo[f]cinnolin-2-ones, has shown high binding affinity to the H3 receptor with excellent selectivity against other histamine receptor subtypes. This makes it a valuable molecular structure in the design of new medicinal compounds .

Synthesis and Properties: Amines like cinnolin-3-amine are characterized by nitrogen atoms bonded to carbon atoms, offering versatility in organic synthesis. They play a crucial role in developing new chemical entities with diverse properties and applications across chemistry, biology, and materials science .

Wound Dressing Applications: Functionalized chitosan nanocomposites impregnated with cinnolin-3-amine derivatives have shown promising results as wound dressings due to their antibacterial activity, biocompatibility, biodegradability, and healing-promoting properties .

Antibacterial and Antioxidant Applications: The incorporation of cinnolin-3-amine into various materials can enhance their antibacterial and antioxidant properties. This application is particularly relevant in developing safe and effective functioning wound dressings .

Safety and Hazards

Cinnolin-3-amine is only for research and development use by, or directly under the supervision of, a technically qualified individual . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Cinnoline derivatives, including Cinnolin-3-amine, have been the subject of extensive study due to their various biological activities depending on the nature and position of their substituents . They are often designed as analogs of previously obtained quinoline or isoquinoline derivatives . This suggests that there is ongoing interest in the development of cinnoline-based molecules for potential therapeutic applications.

properties

IUPAC Name

cinnolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAESIQEOLWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400873
Record name 3-aminocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17372-79-1
Record name 3-Cinnolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17372-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cinnolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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